molecular formula C21H23NO2 B12608963 Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- CAS No. 648928-53-4

Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-

Cat. No.: B12608963
CAS No.: 648928-53-4
M. Wt: 321.4 g/mol
InChI Key: AFQPAYXRTJHOLA-UHFFFAOYSA-N
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Description

Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound features a piperidine ring fused to a xanthene core, with a butyl group attached to the piperidine nitrogen. The spirocyclic structure imparts significant rigidity to the molecule, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- typically involves multi-step organic reactions. One common synthetic route starts with the formation of the xanthene core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The butyl group is then introduced via alkylation of the piperidine nitrogen. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. The xanthene core can also participate in electron transfer processes, influencing cellular redox states. Additionally, the spirocyclic structure can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[pyrrolidine-3,9’-[9H]xanthen]-2-one, 1-butyl-
  • Sodium 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate)

Uniqueness

Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, fluorescence, and potential therapeutic effects .

Properties

CAS No.

648928-53-4

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

1-butylspiro[piperidine-3,9'-xanthene]-2-one

InChI

InChI=1S/C21H23NO2/c1-2-3-14-22-15-8-13-21(20(22)23)16-9-4-6-11-18(16)24-19-12-7-5-10-17(19)21/h4-7,9-12H,2-3,8,13-15H2,1H3

InChI Key

AFQPAYXRTJHOLA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC2(C1=O)C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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